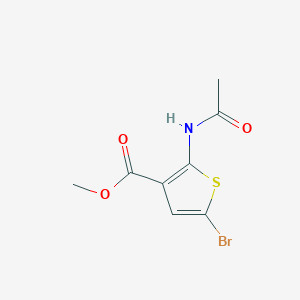
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide or an ester), and any functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves studying the 3D structure of the molecule, including bond lengths and angles, and any stereochemistry. Techniques such as X-ray crystallography or NMR spectroscopy might be used for this analysis.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, or decomposition reactions. The conditions under which these reactions occur would also be studied.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be studied.科学的研究の応用
Stearoyl-CoA Desaturase-1 Inhibition
One notable application of related benzamide derivatives is in the inhibition of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide showed potent inhibitory activity against SCD-1 in both murine and human assays. This compound led to a significant reduction in the plasma desaturation index in mice, indicating its potential for therapeutic applications in conditions related to fatty acid metabolism disorders (Uto et al., 2009).
Supramolecular Packing Motifs
The structural motifs of benzamide derivatives have been explored for their potential in supramolecular chemistry. The structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide exemplifies a novel organizational motif, combining π-stacking and triple helical networks of hydrogen bonds. This unique arrangement suggests a new mode of organization that could be applicable to columnar liquid crystals and other materials requiring structured molecular assembly (Lightfoot et al., 1999).
Metal-Organic Frameworks and Magnetism
The coordination of similar benzamide-based ligands with metal ions has been used to create metalloligands, which, in combination with lanthanide salts, form tetranuclear complexes. These complexes exhibit interesting magnetic properties, such as single-molecule magnet (SMM) behavior and single-chain magnet (SCM) behavior. This highlights the potential of benzamide derivatives in the development of new magnetic materials, which could have applications in data storage and quantum computing (Costes et al., 2010).
Polymer Chemistry
Benzamide derivatives have been utilized in polymer chemistry, particularly in the synthesis of hyperbranched aliphatic polyethers through cationic ring-opening polymerization. These polymers, characterized by their branched architecture, have applications in drug delivery, as multifunctional initiators, and in the creation of materials with specific mechanical and thermal properties (Magnusson et al., 1999).
Photolithography and Material Science
In material science, benzamide derivatives have been explored for their photolithographic properties. For instance, poly(benzoxazole) precursors based on specific benzamide compounds have shown potential in the creation of photoresists for fine patterning, indicating their applicability in microfabrication and nanotechnology (Ebara et al., 2003).
Safety And Hazards
This would involve looking at any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
将来の方向性
This could involve looking at potential future uses for the compound, or areas where further research is needed.
I hope this general approach is helpful. For specific information on “N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide”, I would recommend consulting a specialist or a scientific database. If you have access to a university library, they may be able to help you find more information. You could also try contacting the authors of any papers you’ve found on the compound. They may be able to provide you with more detailed information.
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-13-5-7-14(8-6-13)17(26-10-9-24)12-23-18(25)15-3-2-4-16(11-15)19(20,21)22/h2-8,11,17,24H,9-10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBLGQBBAQTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)
![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)
![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)

![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)
![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)






![8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744751.png)